Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one
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Overview
Description
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a dihydronaphthalene moiety through a single spiro carbon
Scientific Research Applications
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes with dihydronaphthalene derivatives under photochemical conditions . This reaction is often catalyzed by a polypyridyl iridium (III) catalyst and proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane: Another spirocyclic compound with a smaller ring size.
Spiro[3.3]heptane: Features a seven-membered ring fused to a cyclopropane.
Spiro[4.4]nonane: Contains a nine-membered ring fused to a cyclobutane.
Uniqueness
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is unique due to its combination of a dihydronaphthalene moiety with a cyclobutane ring, providing a distinct three-dimensional structure that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Properties
IUPAC Name |
spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCJEFNTLMLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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